3-(2-Phenylethoxy)azetidine
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Overview
Description
3-(2-Phenylethoxy)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethoxy)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of γ-chloroamines. The reaction conditions often involve the use of bases such as potassium carbonate in solvents like N-methyl-2-pyrrolidone or dimethylformamide . Another approach is the alkylation of primary amines with bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of azetidines, including this compound, may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of these cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Phenylethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
3-(2-Phenylethoxy)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Medicine: Explored for its potential in developing new pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Phenylethoxy)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and unique electronic properties allow it to participate in various chemical reactions, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with less ring strain and different reactivity profiles.
Uniqueness: 3-(2-Phenylethoxy)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry and materials science .
Biological Activity
3-(2-Phenylethoxy)azetidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, alongside relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the phenylethoxy group enhances its lipophilicity, potentially influencing its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Some studies have shown that certain compounds within this class demonstrate activity against various bacterial strains and fungi.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate inhibition | |
Escherichia coli | Significant inhibition | |
Candida albicans | Effective antifungal activity |
Anticancer Activity
The anticancer potential of this compound has also been explored. Certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For instance, specific studies have reported that these compounds can induce apoptosis in various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study focusing on the cytotoxic effects of this compound derivatives on human cancer cell lines revealed:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings :
- IC50 values for HeLa cells were found to be lower than those for MCF-7 and A549, indicating higher sensitivity.
- The mechanism of action appears to involve the induction of oxidative stress leading to apoptosis.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15 | Induction of apoptosis via ROS |
MCF-7 | 25 | Cell cycle arrest |
A549 | 30 | Apoptosis through mitochondrial pathway |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets. The compound's structure allows it to modulate signaling pathways involved in cell survival and proliferation, particularly in cancer cells.
- Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death.
- Inhibition of Kinases : Some derivatives inhibit kinases involved in cancer progression, thereby preventing tumor growth.
Properties
IUPAC Name |
3-(2-phenylethoxy)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)6-7-13-11-8-12-9-11/h1-5,11-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKSFLVWHZELAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.